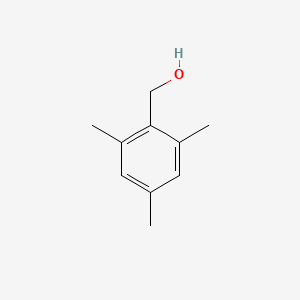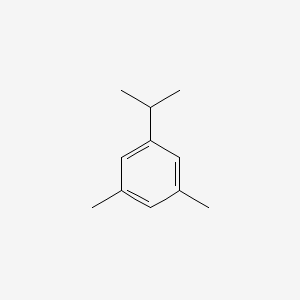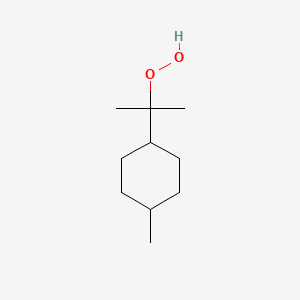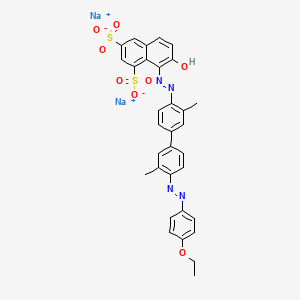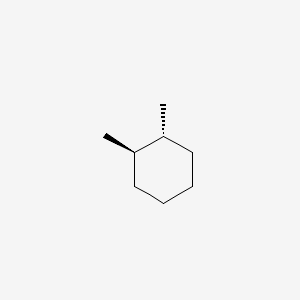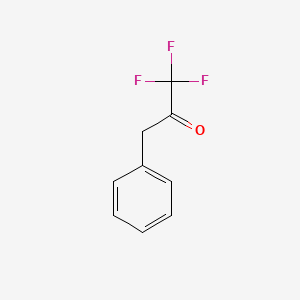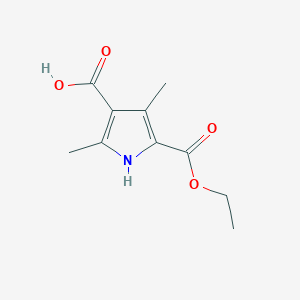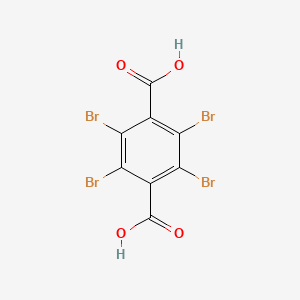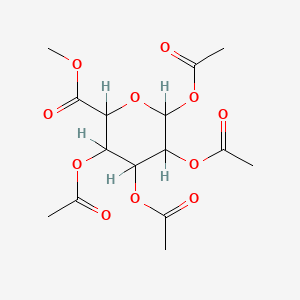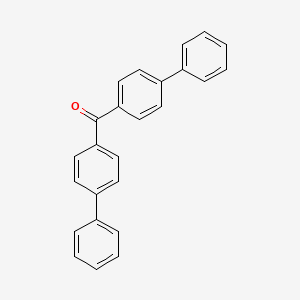
Platycodigenin
科学研究应用
化学: Platycodigenin 是合成其他生物活性化合物的重要中间体。
生物学: 它已被证明可以调节小胶质细胞极化并促进神经突再生,使其成为有希望的神经保护疗法的候选药物.
作用机制
Platycodigenin 通过多种分子机制发挥作用:
生化分析
Biochemical Properties
Platicodigenin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Platicodigenin has been shown to modulate the activity of cyclooxygenase-2 (Cox2), mitogen-activated protein kinase (MAPK) p38, and nuclear factor-κB (NF-κB) p65 subunits . These interactions are pivotal in regulating inflammatory responses. Additionally, Platicodigenin influences the peroxisome proliferator-activated receptor γ (PPARγ), which is essential for lipid metabolism and inflammation regulation .
Cellular Effects
Platicodigenin exerts significant effects on various cell types and cellular processes. In microglial cells, it promotes the polarization of microglia towards the anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype . This modulation results in decreased production of pro-inflammatory cytokines such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6, and an increase in anti-inflammatory cytokine IL-10 . Furthermore, Platicodigenin enhances neurite regeneration and neuronal survival in primary cortical neurons, indicating its potential in neuroprotection .
Molecular Mechanism
At the molecular level, Platicodigenin exerts its effects through several mechanisms. It binds to and inhibits the activity of Cox2, reducing the production of pro-inflammatory mediators . Additionally, Platicodigenin downregulates the phosphorylation of MAPK p38 and NF-κB p65, which are critical pathways in the inflammatory response . The compound also activates PPARγ, which further contributes to its anti-inflammatory and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Platicodigenin have been observed to change over time. Studies have shown that Platicodigenin maintains its stability and efficacy over extended periods when stored under appropriate conditions . Long-term exposure to Platicodigenin in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and neuroprotective effects, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of Platicodigenin vary with different dosages in animal models. At lower doses, Platicodigenin effectively promotes anti-inflammatory responses and neuroprotection without adverse effects . At higher doses, some studies have reported potential toxicity, indicating the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
Platicodigenin is involved in several metabolic pathways, particularly those related to inflammation and lipid metabolism. It interacts with enzymes such as Cox2 and PPARγ, influencing the production of inflammatory mediators and lipid metabolites . These interactions play a crucial role in modulating metabolic flux and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, Platicodigenin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects . The compound’s distribution is influenced by its molecular properties, including solubility and affinity for specific cellular components .
Subcellular Localization
Platicodigenin’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, Platicodigenin may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
准备方法
合成路线和反应条件
Platycodigenin 可以通过各种化学反应合成,这些反应涉及对母体化合物 platycodin D 的修饰。 合成路线通常涉及在受控条件下进行水解和糖基化反应,以生成 this compound .
工业生产方法
This compound 的工业生产主要涉及从桔梗的根部提取。 提取过程包括干燥、研磨和溶剂提取,然后使用色谱技术进行纯化,以获得高纯度的 this compound .
化学反应分析
反应类型
Platycodigenin 经历了几种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将 this compound 转换为其还原形式。
常见试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 反应条件通常涉及受控的温度和 pH 值,以确保所需的转化 .
形成的主要产物
这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物,每种都有独特的化学和生物学特性 .
相似化合物的比较
Platycodigenin 在结构上类似于其他齐墩果烷型三萜类化合物,例如:
Platycodin D: 一种从中提取 this compound 的皂苷。
Deapioplatycodin D: Platycodin D 的另一种衍生物,具有类似的生物活性。
多糖酸: 一种具有可比抗炎和抗癌活性的三萜类化合物.
尽管有这些相似之处,但 this compound 因其独特的能力来调节小胶质细胞极化和促进神经突再生而脱颖而出,使其成为有希望的神经保护疗法的特别有希望的候选药物 .
属性
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTNOIWSCDBIAS-PCHRGASXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


